molecular formula C10H13NO3 B2542297 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid CAS No. 2309467-57-8

5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid

Cat. No.: B2542297
CAS No.: 2309467-57-8
M. Wt: 195.218
InChI Key: XCZQOLZVLAYZCC-UHFFFAOYSA-N
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Description

5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid is a versatile chemical compound with unique properties that make it ideal for various scientific research applications. This compound is used in drug discovery, organic synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with tert-butyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different pyridine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce different pyridine derivatives .

Scientific Research Applications

5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Drug Discovery: It is used as a building block in the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

    Catalysis: It is employed as a catalyst in certain chemical reactions to enhance reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share some structural similarities and have comparable biological activities.

    Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are used in various scientific research applications.

Uniqueness

What sets 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid apart is its unique combination of properties that make it suitable for a wide range of applications, from drug discovery to catalysis. Its versatility and effectiveness in different chemical reactions highlight its importance in scientific research.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZQOLZVLAYZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CN=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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